N-oleoylglycine

Overview

Description

N-Oleoyl Glycine is a fatty acid amide that belongs to the class of N-acyl amino acids. It is structurally similar to N-acylethanolamines, which include compounds such as anandamide and oleoylethanolamide. This compound has garnered interest due to its potential role in various physiological processes, including drug withdrawal and reward mechanisms .

Mechanism of Action

Target of Action

N-Oleoylglycine (OlGly) is a lipid mediator that belongs to the expanded version of the endocannabinoid system, known as the endocannabinoidome (eCBome) . It has been shown to have protective effects in a mouse model of mild traumatic brain injury . The primary targets of OlGly are believed to be the proliferator-activated receptor alpha (PPARα) and the cannabinoid 1 (CB1) receptor .

Mode of Action

The protective effects of OlGly seem to be mediated by direct activation of PPARα . In the context of Parkinson’s disease, OlGly has been shown to increase mRNA levels of PPARα in both non-differentiated and differentiated cells . It’s also suggested that OlGly may interfere with the aversive properties of acute naloxone-precipitated morphine withdrawal in rats .

Biochemical Pathways

OlGly is believed to be an intermediate in oleamide biosynthesis . It’s also suggested that OlGly exerts its effects through the modulation of the eCBome . In the context of alcohol addiction, OlGly levels were significantly elevated in the prefrontal cortex (PFC) following chronic intermittent alcohol consumption .

Pharmacokinetics

It’s known that olgly is enzymatically produced in mammals and is a substrate for peptidylglycine α-amidating enzyme .

Result of Action

OlGly has been shown to protect against neuronal damage induced by 24 h MPP+ exposure through PPARα . It’s also been found to reduce increased IL-1β induced by MPP+ in differentiated cells . In the context of alcohol addiction, systemic administration of OlGly significantly reduced alcohol intake and preference without affecting the hedonic state .

Action Environment

The action of OlGly can be influenced by environmental factors such as the presence of other compounds. For example, in the presence of the PPARα antagonist, GW6471, the protective effects of OlGly in an in vitro model of Parkinson’s disease were investigated .

Biochemical Analysis

Biochemical Properties

N-oleoylglycine plays a key modulatory role during synaptic plasticity and homeostatic processes in the brain . It interacts with various enzymes, proteins, and other biomolecules, including the endocannabinoid system (ECS) and -acyl amino acids .

Cellular Effects

This compound has been found to have protective effects in a mouse model of mild traumatic brain injury . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves direct activation of proliferator-activated receptor alpha (PPARα), which has already been investigated as a therapeutic target for Parkinson’s disease . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that this compound can protect against neuronal damage induced by 24 h MPP + exposure through PPARα .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, systemic administration of this compound (60 mg/kg, intraperitoneal) during intermittent alcohol consumption significantly reduced alcohol intake and preference without affecting the hedonic state .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound interacts with various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Oleoyl Glycine can be synthesized through a reaction involving oleic acid and glycine. One common method involves the use of oxalyl chloride to activate oleic acid, followed by the addition of glycine to form the amide bond. The reaction is typically carried out in a dry solvent such as methylene chloride under a nitrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for N-Oleoyl Glycine are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may involve optimization of reaction parameters to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Oleoyl Glycine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert N-Oleoyl Glycine to its corresponding amine.

Substitution: Substitution reactions can occur at the amide or carboxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction may produce the corresponding amine.

Scientific Research Applications

Neuroprotective Effects

N-oleoylglycine has been studied for its protective effects against neurotoxicity, particularly in models of Parkinson's disease and traumatic brain injury.

Case Study: Neuroprotection in Parkinson's Disease Models

In a study investigating the effects of OlGly on MPP+-induced neurotoxicity using SH-SY5Y neuroblastoma cells, it was found that OlGly significantly protected against neuronal damage. The mechanism was linked to the activation of proliferator-activated receptor alpha (PPARα), which plays a critical role in neuroprotection. Treatment with OlGly reduced pro-inflammatory markers and improved cell metabolic activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Parkinson's disease .

Table 1: Effects of this compound on Neurotoxicity

| Study Focus | Model Used | Key Findings |

|---|---|---|

| MPP+-induced neurotoxicity | SH-SY5Y cells | OlGly protects against neuronal damage via PPARα activation |

| Mild traumatic brain injury | Mouse model | OlGly ameliorates behavioral alterations post-injury |

Role in Addiction Treatment

OlGly has shown promise in reducing withdrawal symptoms associated with nicotine and opioid addiction.

Case Study: Nicotine Withdrawal

Research demonstrated that systemic administration of OlGly significantly reduced withdrawal responses in nicotine-dependent mice. It also prevented the rewarding effects of nicotine as assessed by conditioned place preference tests. This selectivity indicates that OlGly may be a valuable candidate for treating nicotine addiction without affecting morphine reward pathways .

Table 2: Impact of this compound on Addiction Models

| Substance | Model Used | Effect on Withdrawal Symptoms |

|---|---|---|

| Nicotine | Mice | Reduced withdrawal responses |

| Opioids | Rat model | Alleviated naloxone-precipitated withdrawal symptoms |

Endocannabinoidome Interaction

OlGly is part of the endocannabinoidome, a complex lipid signaling system that influences various physiological processes. Its ability to activate PPARα suggests it may modulate lipid metabolism and inflammatory pathways, which are crucial in neuroprotection and addiction .

Synthesis and Metabolism

This compound is synthesized from oleic acid through specific enzymatic reactions, making it a naturally occurring compound in biological systems. It serves as an intermediate in the biosynthesis of oleamide, another important bioactive lipid .

Table 3: Synthesis Pathway of this compound

| Precursor | Enzyme Involved | Product |

|---|---|---|

| Oleic Acid | Acyl-CoA synthetase | Oleoyl-CoA |

| Oleoyl-CoA | Peptidylglycine alpha-amidating monooxygenase (PAM) | This compound |

| This compound | PAM (inhibition leads to oleamide synthesis) | Oleamide |

Comparison with Similar Compounds

N-Oleoyl Glycine is structurally similar to other N-acyl amino acids, such as:

N-Arachidonoyl Glycine: This compound also interacts with cannabinoid receptors and has been studied for its role in pain modulation.

N-Oleoyl Alanine: Similar to N-Oleoyl Glycine, it has been investigated for its effects on alcohol consumption and preference.

Oleoylethanolamide: This compound is a well-known peroxisome proliferator-activated receptor alpha agonist and has been studied for its role in appetite regulation and lipid metabolism.

Biological Activity

N-Oleoylglycine (OlGly) is an N-acyl amino acid that has garnered attention for its diverse biological activities, particularly in neuroprotection and addiction modulation. This article delves into the biological activity of OlGly, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Overview of this compound

This compound is a member of the endocannabinoidome family, structurally similar to endocannabinoids. It has been implicated in various physiological processes, including pain modulation, neuroprotection, and the regulation of addiction behaviors.

Neuroprotective Effects

Case Study: Mild Traumatic Brain Injury (mTBI)

A significant study investigated the neuroprotective effects of OlGly in a mouse model of mTBI. Mice were administered OlGly at doses of 10, 50, and 100 mg/kg intraperitoneally for 14 days post-injury. The findings revealed:

- Behavioral Improvements : OlGly treatment normalized motor impairments and behaviors in light/dark box tests.

- Pain Sensitivity : It ameliorated TBI-induced thermal hyperalgesia and mechanical allodynia.

- Biomarker Modulation : OlGly significantly altered levels of endocannabinoids (eCBs) and N-acylethanolamines in the prefrontal cortex and hypothalamus .

| Treatment Group | AEA Levels (pg/mg) | 2-AG Levels (pg/mg) | DHEA Levels (pg/mg) |

|---|---|---|---|

| mTBI/Vehicle | 50 ± 5 | 120 ± 10 | 30 ± 3 |

| mTBI/OlGly (100 mg/kg) | 90 ± 7 | 80 ± 5 | 180 ± 15 |

Modulation of Addiction Behaviors

Case Study: Nicotine Dependence

Research has demonstrated that OlGly can reduce nicotine withdrawal symptoms and prevent nicotine reward. In a conditioned place preference paradigm, systemic administration of OlGly significantly reduced:

- Withdrawal Symptoms : It alleviated mecamylamine-precipitated withdrawal responses in nicotine-dependent mice.

- Rewarding Effects : OlGly prevented nicotine-induced conditioned place preference without affecting morphine preference, indicating selectivity in its action .

- Endocannabinoid System Interaction :

- Cytokine Modulation :

Research Findings Summary

Recent studies have highlighted various aspects of OlGly's biological activity:

- Alcohol Consumption : Systemic administration of OlGly reduced alcohol consumption in animal models by modulating eCB levels .

- Cocaine Sensitization : Administration during withdrawal phases attenuated cocaine sensitization effects .

- Neuroprotective Mechanisms : Evidence indicates that OlGly protects neuronal cells from damage induced by toxic agents such as MPP+ .

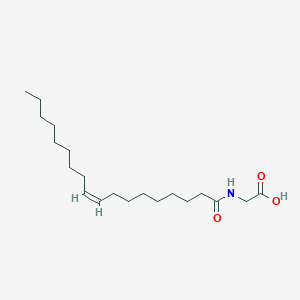

Properties

IUPAC Name |

2-[[(Z)-octadec-9-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFXACZRFJDURI-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317121 | |

| Record name | N-Oleoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oleoyl glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2601-90-3 | |

| Record name | N-Oleoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2601-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-N-(1-Oxo-9-octadecenyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Oleoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-(1-oxo-9-octadecenyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleoyl glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.